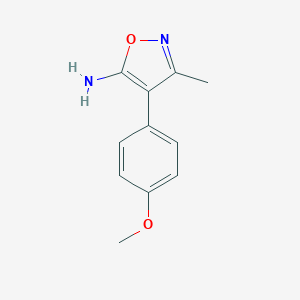

4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a methoxyphenyl group and a methyl group attached to the isoxazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine typically involves the cyclization of appropriate precursors One common method involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form 4-methoxybenzaldoxime This intermediate is then subjected to cyclization with acetic anhydride to yield 4-(4-methoxyphenyl)isoxazole

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the isoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as tin(II) chloride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Conversion to amine derivatives.

Substitution: Formation of substituted isoxazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research has shown that isoxazole derivatives, including 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine, possess promising anticancer properties. A study highlighted the synthesis of related compounds that demonstrated effective inhibition against lung cancer cells (A549) when compared to standard chemotherapeutics like doxorubicin . The mechanism by which these compounds exert their anticancer effects often involves the modulation of specific cellular pathways, although detailed mechanisms for this particular derivative remain to be fully elucidated.

Anti-inflammatory Properties

Isoxazole compounds are noted for their anti-inflammatory activities. The structural features of this compound may confer similar properties, potentially allowing it to inhibit inflammatory mediators. This application is crucial in developing treatments for chronic inflammatory diseases.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods, including multi-component reactions (MCRs) that utilize hydroxylamine hydrochloride and substituted aldehydes . The development of greener synthesis protocols has been a focus, with methods employing environmentally benign solvents derived from agro-waste showing promise in enhancing yield and reducing environmental impact .

| Synthesis Method | Key Reactants | Yield | Notes |

|---|---|---|---|

| Multi-component reaction | Hydroxylamine hydrochloride, aromatic aldehydes | High | Utilizes green solvents |

| Classical synthesis | Various amines and isoxazole precursors | Moderate | Traditional methods with lower environmental impact |

Biological Mechanisms

The precise biological mechanisms through which this compound operates are still under investigation. However, it is suggested that compounds in this class may interact with specific enzymes or receptors within metabolic pathways, potentially leading to altered cellular responses. Further studies are required to elucidate these interactions fully.

Case Studies and Research Findings

Several studies have documented the efficacy of isoxazole derivatives in various biological assays:

- Anticancer Evaluation : A series of derivatives were tested against lung cancer cell lines, revealing several candidates with superior activity compared to conventional treatments .

- Electrochemical Behavior : The electrochemical properties of synthesized isoxazoles have been investigated, indicating their potential as antioxidant agents alongside anticancer activity .

Conclusions and Future Directions

The applications of this compound span across medicinal chemistry, particularly in anticancer and anti-inflammatory research. Its synthesis via greener methods aligns with current trends towards sustainability in chemical processes. Future research should focus on detailed mechanistic studies and the exploration of its therapeutic potential across various disease models.

Mecanismo De Acción

The mechanism of action of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxyphenylamine: Shares the methoxyphenyl group but lacks the isoxazole ring.

3-Methylisoxazole: Contains the isoxazole ring but lacks the methoxyphenyl group.

4-Methoxyphenylisoxazole: Similar structure but without the methyl group on the isoxazole ring.

Uniqueness

4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine is unique due to the combination of the methoxyphenyl group, methyl group, and isoxazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features an isoxazole ring, which is known for conferring various pharmacological properties. The presence of the methoxy group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity . A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of action. The mechanism of action involves the disruption of bacterial cell membranes and inhibition of essential metabolic processes .

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/ml) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 18 | 10 |

| Pseudomonas aeruginosa | 12 | 10 |

The antimicrobial efficacy of this compound can be attributed to its ability to generate reactive oxygen species (ROS) upon interaction with bacterial cells. These ROS lead to oxidative damage, affecting DNA, proteins, and lipids within the bacterial cells .

Case Studies and Research Findings

- Antiviral Activity : A study focused on isoxazole derivatives indicated that certain compounds exhibit antiviral properties against drug-resistant strains of influenza A. The compound demonstrated EC50 values that highlight its potential as an antiviral agent .

- Neuroprotective Effects : Research has suggested that derivatives related to isoxazoles may offer neuroprotective benefits by modulating glutamate receptors. This modulation could provide therapeutic avenues for neurodegenerative diseases .

- Cytotoxicity in Cancer Cells : Preliminary findings indicate that this compound may possess cytotoxic effects against various cancer cell lines, with ongoing studies assessing its potential as a chemotherapeutic agent .

Propiedades

IUPAC Name |

4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-10(11(12)15-13-7)8-3-5-9(14-2)6-4-8/h3-6H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVNWFLUOHWKPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C2=CC=C(C=C2)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.